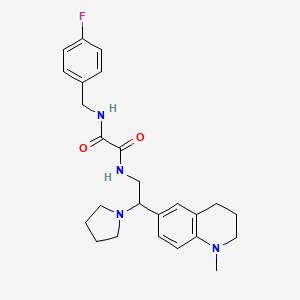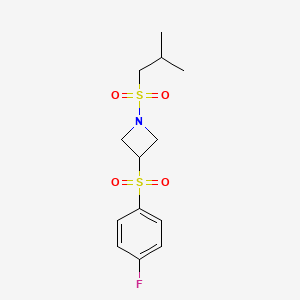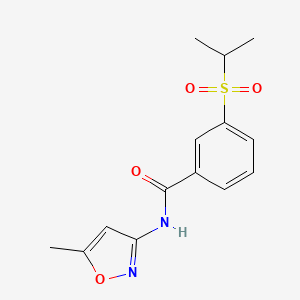
N1-(4-氟苄基)-N2-(2-(1-甲基-1,2,3,4-四氢喹啉-6-基)-2-(吡咯烷-1-基)乙基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound N1-(4-fluorobenzyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a complex molecule that likely exhibits a range of interactions due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into some of the structural components that may be present in the compound.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that include reductive amination and palladium-catalyzed processes. For instance, the synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines, which share a structural motif with the compound , starts from ortho-brominated aromatic aldehydes and primary aromatic amines. These are condensed under reductive conditions to form N-aryl 2-bromobenzylamines. The tetrahydroisoquinoline unit is then introduced using a Suzuki coupling reaction, followed by an intramolecular reductive amination to cyclize the structure .
Molecular Structure Analysis
The molecular structure of related compounds shows a propensity for intramolecular and intermolecular interactions. For example, in the ion-pair complex discussed in one of the papers, there are intramolecular C—H⋯N and intermolecular C—H⋯N and C—H⋯F hydrogen bonds, as well as π—π stacking interactions that stabilize the crystal structure . These types of interactions are likely to be relevant to the compound , given its aromatic components and potential hydrogen bond donors and acceptors.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds indicate a high functional group tolerance and the ability to introduce a variety of substituents on the aromatic rings. The use of palladium-catalyzed ethoxyvinylation and reductive N-alkylation suggests that the compound may also be amenable to similar reactions, allowing for the introduction of different functional groups or structural modifications .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N1-(4-fluorobenzyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide are not discussed in the provided papers, the properties of similar compounds can be inferred. The presence of fluorine atoms and nitrogen-containing heterocycles suggests that the compound may have significant electronegativity differences, which could affect its solubility, boiling and melting points, and reactivity. The aromatic and heterocyclic components may also influence the compound's ability to absorb light, potentially making it relevant for optical applications .
科学研究应用
合成方法和化学反应性
研究表明,具有与所讨论化合物相似的结构的化合物的合成途径和反应性多种多样,重点是杂环化合物的合成,如吲哚啉、吡咯并[2,1-a]异喹啉和四氢喹啉衍生物。这些方法通常涉及1,3-偶极环加成、氧化还原环化和自由基环化等反应,这些反应对于构建复杂的分子结构至关重要(彭和朱,2001; 卢和石,2007).
潜在的生物活性
具有四氢喹啉和相关结构的化合物已被探索用于各种生物活性,包括作为特定受体或酶的抑制剂,表明在药物化学中具有潜在应用。这包括对充当α1-肾上腺素能受体拮抗剂的化合物的研究,表明具有泌尿选择性活性的潜力,这可能与治疗神经退行性疾病或需要调节平滑肌活性的疾病有关(拉克等人,2016).
光动力治疗应用
对双金属钌(II)配合物的研究,结合了类似的氟代杂环骨架,在光照射下显示出在DNA结合和光裂解方面有希望的结果。这表明在光动力治疗中具有潜在的应用,光动力治疗是一种使用光激活化合物靶向并破坏癌细胞或病原体的治疗方法(斯韦和王,2015).
属性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31FN4O2/c1-29-12-4-5-19-15-20(8-11-22(19)29)23(30-13-2-3-14-30)17-28-25(32)24(31)27-16-18-6-9-21(26)10-7-18/h6-11,15,23H,2-5,12-14,16-17H2,1H3,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWVWYUIQJBMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)F)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorobenzyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]oxolan-3-amine](/img/structure/B2545244.png)
![N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B2545245.png)
![N-([2,2'-bifuran]-5-ylmethyl)cyclopropanecarboxamide](/img/structure/B2545247.png)

![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2545250.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetamide](/img/structure/B2545252.png)



![N-(2,6-Difluorophenyl)-4-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidine-1-carboxamide](/img/structure/B2545256.png)
![2-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2545258.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethylphenyl)methanone](/img/structure/B2545263.png)
